![molecular formula C6H5BrN4 B2500336 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1638764-13-2](/img/structure/B2500336.png)

7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

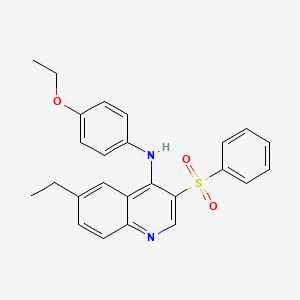

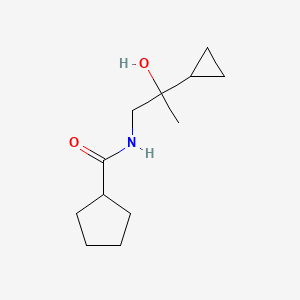

“7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine” is a chemical compound with the CAS Number: 1638764-13-2 . It has a molecular weight of 213.04 . The compound is white to yellow solid in physical form . It is stored at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of imidazole containing compounds has been discussed in various studies . The synthesis often involves the incorporation of substituents that have been determined to be optimal in the imidazoquinolines . For instance, the syntheses and biological evaluation of novel 1H-imidazopyridine analogues with modifications at the N4- and C6 positions have been reported .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C6H5BrN4 . The InChI Code for the compound is 1S/C6H5BrN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H, (H2,8,9)(H,10,11) .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of structure-activity relationships (SAR) in TLR7/8-agonistic imidazoquinolines . The compound was found to be a pure TLR7-agonist with negligible activity on TLR8 .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 213.04 and is stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Derivative Formation

- 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine is used in the synthesis of various heterocyclic compounds. For example, it can react with different reagents to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenco et al., 2020).

Antimicrobial Applications

- Derivatives of this compound have been synthesized and screened for antimicrobial properties. Some derivatives, especially those containing a halogen group, have demonstrated potency comparable to commercial drugs against a range of bacteria and fungi (Desai et al., 2012).

Application in Medicinal Chemistry

- The compound has been utilized in medicinal chemistry due to its three-dimensional molecular scaffold, which is useful in the search for small molecules that can adapt optimally to the three-dimensional binding sites of biological targets. This makes it particularly suitable for the preparation of combinatorial libraries (Schmid et al., 2006).

Use in Corrosion Inhibition

- Imidazo[4,5-b]pyridine derivatives, including this compound, have been evaluated for their effectiveness in inhibiting mild steel corrosion. The studies indicate these compounds act as mixed-type inhibitors and can achieve high inhibition performance, supported by various techniques like weight loss, electrochemical analysis, and computational approaches (Saady et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with various cellular targets, influencing many pathways necessary for the proper functioning of cells .

Mode of Action

It’s known that imidazole derivatives can influence the activity of enzymes like ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

properties

IUPAC Name |

7-bromo-3H-imidazo[4,5-c]pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMDVWUMBBIMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=N1)N)NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638764-13-2 |

Source

|

| Record name | 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)

![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

methyl}carbamate](/img/structure/B2500273.png)